molecular formula C9H13ClN4O B13528458 2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide

2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide

Cat. No.: B13528458
M. Wt: 228.68 g/mol
InChI Key: ZRKBTGRPWAZABX-UHFFFAOYSA-N
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Description

2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an amino group, a chloro substituent, and a cyclopropylmethyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Chloro Substituent: Chlorination of the pyrazole ring can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.

    Attachment of the Cyclopropylmethyl Group: The final step involves the acylation of the pyrazole ring with cyclopropylmethyl acetamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The chloro substituent can be reduced to form the corresponding hydroxy derivative.

    Substitution: The chloro group can be substituted with other nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate or sodium amide.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Thiol, amine, or alkoxide derivatives.

Scientific Research Applications

2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the effects of pyrazole derivatives on biological systems, including their interactions with proteins and nucleic acids.

    Pharmaceutical Research: It can be utilized in the design and synthesis of novel pharmaceutical agents with potential therapeutic benefits.

    Industrial Applications: The compound may find use in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Amino-4-chloro-1h-pyrazol-1-yl)acetamide: Lacks the cyclopropylmethyl group.

    2-(3-Amino-1h-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide: Lacks the chloro substituent.

    2-(4-Chloro-1h-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide: Lacks the amino group.

Uniqueness

2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide is unique due to the presence of both the amino and chloro substituents on the pyrazole ring, as well as the cyclopropylmethyl group

Properties

Molecular Formula

C9H13ClN4O

Molecular Weight

228.68 g/mol

IUPAC Name

2-(3-amino-4-chloropyrazol-1-yl)-N-(cyclopropylmethyl)acetamide

InChI

InChI=1S/C9H13ClN4O/c10-7-4-14(13-9(7)11)5-8(15)12-3-6-1-2-6/h4,6H,1-3,5H2,(H2,11,13)(H,12,15)

InChI Key

ZRKBTGRPWAZABX-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC(=O)CN2C=C(C(=N2)N)Cl

Origin of Product

United States

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